N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide
CAS No.: 946351-03-7
Cat. No.: VC11989656
Molecular Formula: C16H22N2O3S
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946351-03-7 |
|---|---|
| Molecular Formula | C16H22N2O3S |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C16H22N2O3S/c1-2-10-22(20,21)18-9-3-4-12-7-8-14(11-15(12)18)17-16(19)13-5-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H,17,19) |
| Standard InChI Key | IAXSUMHVZAVDDB-UHFFFAOYSA-N |
| SMILES | CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CC3 |
| Canonical SMILES | CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CC3 |
Introduction
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide is a complex organic compound featuring a tetrahydroquinoline core, a sulfonyl group, and a cyclopropanecarboxamide moiety. This compound has garnered interest in various scientific fields, including chemistry, biology, and medicine, due to its unique structural properties and potential biological activities.
Synthesis Methods
The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide involves multi-step organic reactions:
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Starting Materials: The synthesis begins with commercially available precursors such as cyclopropanecarboxylic acid and 1,2,3,4-tetrahydroquinoline.
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Sulfonylation: The tetrahydroquinoline is treated with a sulfonylating agent, like propane-1-sulfonyl chloride, under basic conditions to introduce the sulfonyl group.
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Amidation: The final step involves coupling the sulfonylated tetrahydroquinoline with cyclopropanecarboxylic acid using coupling reagents such as carbodiimides (e.g., EDCI) to form the amide bond.
Biological Activity and Potential Applications
The biological activity of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide is believed to involve interactions with specific molecular targets in biological systems. These interactions may modulate enzyme activities or receptor functions, leading to various pharmacological effects. The presence of the sulfonyl and carboxamide groups facilitates binding to active sites, potentially enhancing its therapeutic applications.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Structural Features |
|---|---|---|---|
| N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide | C16H24N2O3S | 324.4 g/mol | Tetrahydroquinoline, sulfonyl, cyclopropane |
| N-(quinolin-7-yl)cyclopropanecarboxamide | C14H16N2O2 | 244.3 g/mol | Quinoline, cyclopropane |
| Tetrahydroquinolin-7-ylcarboxamide | C11H14N2O | 190.2 g/mol | Tetrahydroquinoline |
The combination of the sulfonyl and cyclopropane groups in N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide confers distinct chemical properties and potential biological activities not commonly found in similar structures.
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